molecular formula C20H25N3O4 B2705914 4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one CAS No. 1351581-43-5

4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one

Cat. No.: B2705914
CAS No.: 1351581-43-5
M. Wt: 371.437
InChI Key: GNQUFWQGAVGPLJ-UHFFFAOYSA-N
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Description

4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one is a synthetic organic compound featuring a morpholin-3-one core substituted with a benzyl group at position 4 and a piperazine-1-carbonyl moiety modified by cyclopropanecarbonyl at position 3. This compound is structurally related to pharmaceutical intermediates and impurities, particularly those associated with Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy . Its molecular formula is C₂₉H₃₄FN₆O₃⁺·F₆P⁻, with a molecular weight of 678.58 g/mol (sum of individual ion weights: 533.62 + 144.96) . While its pharmacological role remains uncharacterized in available literature, its structural similarity to Olaparib impurities suggests its significance in quality control during drug synthesis .

Properties

IUPAC Name

4-benzyl-5-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c24-18-14-27-13-17(23(18)12-15-4-2-1-3-5-15)20(26)22-10-8-21(9-11-22)19(25)16-6-7-16/h1-5,16-17H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQUFWQGAVGPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds, which are then subjected to further reactions to obtain the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high quality standards.

Chemical Reactions Analysis

Piperazine Ring Formation

The piperazine ring is constructed through amine coupling:

  • Amide Bond Formation : Cyclopropanecarbonyl chloride reacts with piperazine to form the amide linkage .

  • Cyclization : Linear diamines undergo ring-closing metathesis or nucleophilic substitution to form the piperazine core .

Example Reaction :
Piperazine+Cyclopropanecarbonyl chlorideBase4-(Cyclopropanecarbonyl)piperazine\text{Piperazine} + \text{Cyclopropanecarbonyl chloride} \xrightarrow{\text{Base}} \text{4-(Cyclopropanecarbonyl)piperazine}

Coupling of Piperazine to Morpholin-3-one

The piperazine derivative is coupled to the morpholin-3-one core via:

  • Amide Coupling : The carbonyl group of the piperazine reacts with the morpholin-3-one amine using coupling agents (e.g., EDCI/HOBt) .

  • Nucleophilic Substitution : Selective substitution of a halide (e.g., chlorine) in the heterocyclic core with the piperazine derivative .

Conditions :

StepReagentsYieldsSource
Amide CouplingEDCI, HOBt, TEA, DCM74–77%
SubstitutionK₂CO₃, acetone, RT94%

Key Challenges and Optimization

  • Selectivity : Chlorination at specific positions (e.g., C7 in pyrazolo[1,5-a]pyrimidine) ensures targeted substitution .

  • Yield Optimization : Use of milder conditions (e.g., room temperature, short reaction times) improves efficiency .

  • Solubility : Substituents like cyclopropanecarbonyl enhance solubility and pharmacokinetic properties .

Data Table: Synthetic Steps and Yields

StepReagents/ConditionsYieldSource
Morpholin-3-one oxidationDess–Martin periodinane, DMF78%
Piperazine amide formationCyclopropanecarbonyl chloride, K₂CO₃94%
Amide coupling (EDCI/HOBt)EDCI, HOBt, TEA, DCM, RT74–77%
Palladium-catalyzed couplingPd(0), ligand, Cs₂CO₃, toluene, 100°C54–83%

Scientific Research Applications

The compound has been studied for its role as a PARP inhibitor , which is particularly effective in treating cancers with deficiencies in homologous recombination repair mechanisms. This includes cancers associated with mutations in BRCA1 and BRCA2 genes. PARP inhibitors function by trapping PARP enzymes on DNA, leading to cell death in cancer cells that are already compromised in their ability to repair DNA damage.

Formulation Strategies

Recent studies have focused on enhancing the bioavailability and stability of 4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one through innovative pharmaceutical formulations.

Formulation Type Description Benefits
Solid DispersionIncorporation into a solid dispersion with copovidone as a matrix polymer.Increases bioavailability and stability.
Mucosally Administrable DoseDevelopment of formulations suitable for oral administration, minimizing the number of units required.Improved patient compliance and therapeutic effect.

Case Studies

  • Cancer Treatment Efficacy : In vitro studies have demonstrated that 4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one exhibits cytotoxic effects against various cancer cell lines, including those resistant to traditional chemotherapy agents. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptosis markers.
  • Combination Therapies : Clinical trials have explored the efficacy of this compound when used in combination with other chemotherapeutics. Results indicate enhanced therapeutic outcomes compared to monotherapy, particularly in patients with BRCA mutations.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of the compound reveal favorable absorption characteristics when formulated appropriately, supporting its potential for clinical use.

Mechanism of Action

The mechanism of action of 4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on key features such as pharmacophore design, applications, and synthetic relevance.

Structural Analogues

Compound Name Core Structure Key Substituents CAS No. Molecular Weight (g/mol) Application/Use
4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one Morpholin-3-one Benzyl, cyclopropanecarbonyl-piperazine N/A 678.58 Pharmaceutical impurity (Olaparib synthesis)
Olaparib Desfluoro Impurity (ACI 152813) Phthalazin-1(2H)-one Cyclopropanecarbonyl-piperazine, benzyl N/A N/A Quality control standard for Olaparib
4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(thiomorpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Triazol-3-one Fluorophenyl-piperazine, thiomorpholinyl N/A N/A Unspecified (research compound)
Fipronil Pyrazole Trifluoromethylsulfinyl, dichlorophenyl 120068-37-3 437.15 Broad-spectrum insecticide

Key Observations:

Core Heterocycle Differences: The target compound’s morpholin-3-one core contrasts with the phthalazinone in ACI 152813 and the triazolone in the fluorophenyl derivative . Morpholinones are less common in marketed drugs but are valued for their conformational rigidity, while phthalazinones (e.g., Olaparib derivatives) are established PARP inhibitor scaffolds . The triazolone derivative includes a thiomorpholine group, enhancing lipophilicity compared to the morpholinone-based target compound .

Substituent Profiles: Both the target compound and ACI 152813 share the cyclopropanecarbonyl-piperazine moiety, critical for binding interactions in PARP inhibitors . The fluorophenyl-piperazine substituent in the triazolone derivative () introduces electron-withdrawing effects absent in the target compound, which may influence receptor affinity .

Functional Roles :

  • The target compound and ACI 152813 are process-related impurities , underscoring their importance in regulatory compliance for Olaparib manufacturing .
  • In contrast, compounds like fipronil and ethiprole () are bioactive pesticides with pyrazole cores, highlighting divergent applications despite shared piperazine-like motifs .

Biological Activity

4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a morpholine ring substituted with a benzyl group and a piperazine moiety. The cyclopropanecarbonyl group contributes to its unique pharmacological properties. The synthesis typically involves multi-step reactions starting from readily available precursors, utilizing methods such as amide coupling and cyclization .

The biological activity of 4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one appears to be mediated through several mechanisms:

  • Inhibition of Protein Interactions : The compound has been shown to interfere with protein-protein interactions (PPIs) critical in cancer progression, particularly by targeting pathways involving PD-1/PD-L1 interactions, which are pivotal in immune evasion by tumors .
  • PI3-Kinase Pathway Modulation : Evidence suggests that it may act as an inhibitor of Class I PI3-kinase enzymes, which are often deregulated in various cancers. This inhibition could lead to reduced tumor cell proliferation and enhanced apoptosis .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study Biological Activity Assay Type Concentration Outcome
Study 1PD-1/PD-L1 inhibitionHTRF binding assay100 nM92% rescue of mouse splenocytes
Study 2Anti-cancer activityCell viability assayVariesSignificant reduction in viability of renal and breast cancer cell lines
Study 3PI3K inhibitionEnzymatic assayIC50 = 50 nMSelective inhibition observed

Case Studies

  • Case Study on Cancer Cell Lines : In vitro studies conducted on human cancer cell lines demonstrated that 4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one significantly inhibited cell growth in renal and breast cancer models. The compound induced apoptosis through activation of caspase pathways .
  • Immune Modulation : A study focusing on immune modulation showed that the compound effectively blocked PD-1 signaling in T cells, leading to enhanced immune responses against tumor cells. This suggests potential utility in combination therapies for cancer treatment .

Toxicity and Selectivity

While the compound exhibits promising biological activity, toxicity assessments are crucial for its development as a therapeutic agent. Preliminary studies indicate moderate toxicity profiles at high concentrations, necessitating further investigation into its selectivity and safety margins .

Q & A

Q. What are the recommended synthetic routes for 4-Benzyl-5-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)morpholin-3-one?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. First, prepare the morpholin-3-one core with a benzyl substituent. Next, introduce the piperazine-1-carbonyl moiety via amide coupling using agents like EDC/HOBt or DCC in anhydrous DCM/DMF. Finally, attach the cyclopropanecarbonyl group through a nucleophilic acyl substitution. Purification via column chromatography (silica gel, gradient elution) and characterization by 1^1H/13^{13}C NMR and HRMS are critical for confirming structure and purity .

Q. What characterization techniques are essential for confirming the compound’s structure?

  • Methodological Answer : Use HRMS to verify molecular weight and formula. 1^1H and 13^{13}C NMR (including DEPT-135) confirm functional groups and connectivity. FTIR identifies carbonyl stretches (e.g., morpholinone at ~1700 cm1^{-1}). For enantiomeric purity (if applicable), employ SFC or chiral HPLC. Cross-validate with literature data to ensure consistency .

Q. How can researchers optimize reaction yields during piperazine derivatization?

  • Methodological Answer : Optimize solvent polarity (e.g., DMF for high solubility), temperature (50–60°C for amide coupling), and stoichiometry (1.2–1.5 equivalents of acylating agents). Use catalysts like DMAP for sterically hindered reactions. Monitor progress via TLC or LC-MS to minimize side products .

Advanced Questions

Q. How to resolve discrepancies in reported 1^11H NMR chemical shifts for the morpholinone core?

  • Methodological Answer : Discrepancies may arise from solvent effects (DMSO-d6 vs. CDCl3_3), tautomerism, or impurities. Perform 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. Compare with structurally analogous compounds (e.g., Benzyl 3-Oxopiperazine-1-carboxylate, ) and validate via spiking experiments or computational NMR prediction tools .

Q. What experimental strategies assess the compound’s inhibitory activity against PARP enzymes?

  • Methodological Answer : Use recombinant PARP-1/2 enzymes in fluorescence-based assays monitoring NAD+^+ depletion. Determine IC50_{50} values with dose-response curves (e.g., 0.1–100 µM). Include Olaparib ( ) as a positive control. Validate in cellular models (e.g., BRCA-deficient lines) via γ-H2AX staining or comet assays to measure DNA damage .

Q. How to address metabolic instability of the cyclopropanecarbonyl group in vivo?

  • Methodological Answer : Introduce deuterium isotopes at labile positions to slow CYP450-mediated oxidation. Perform in vitro microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. Modify the cyclopropane ring with electron-withdrawing groups (e.g., -CF3_3) or steric shields (e.g., methyl substituents) to enhance stability .

Q. What computational approaches predict binding interactions with PARP isoforms?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using PARP-1/2 crystal structures (PDB: 5DS3, 6BHX). Analyze binding poses for hydrogen bonds with catalytic residues (e.g., Ser904, Gly863). Validate with MD simulations (GROMACS) to assess stability. Compare with Olaparib’s binding mode to rationalize selectivity .

Data Contradiction Analysis

Q. Conflicting HRMS How to validate molecular ion peaks?

  • Methodological Answer : Recalibrate the instrument using certified standards (e.g., sodium formate clusters). Confirm ionization mode (ESI vs. APCI) and adduct formation ([M+H]+^+, [M+Na]+^+). Compare with synthetic intermediates (e.g., piperazine precursors in ) to trace discrepancies. Use high-resolution isotopic pattern matching to rule out impurities .

Q. Divergent biological activity in replicate assays: Troubleshooting strategies?

  • Methodological Answer : Ensure compound stability in assay buffers (e.g., DMSO stock concentration ≤0.1%). Pre-treat cells with P-glycoprotein inhibitors (e.g., verapamil) to mitigate efflux. Include internal controls (e.g., staurosporine for cytotoxicity). Replicate assays across multiple plates/days and apply statistical rigor (e.g., ANOVA with post-hoc tests) .

Tables for Key Data

Parameter Typical Values References
HRMS (m/z)[M+H]+^+: Calculated vs. Observed
1^1H NMR (CDCl3_3)δ 3.70–4.10 (morpholinone protons)
IC50_{50} (PARP-1)10–100 nM (vs. Olaparib: 5 nM)
Microsomal Half-life (t1/2_{1/2})Human: 15–30 min (optimized derivatives: >60 min)

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